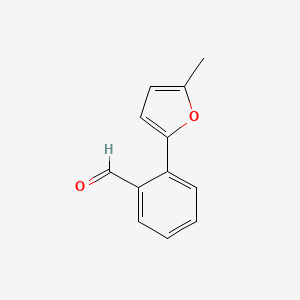

2-(5-Methyl-2-Furyl)benzaldehyde

Description

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-6-7-12(14-9)11-5-3-2-4-10(11)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNQFPPQJHCVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394315 | |

| Record name | 2-(5-Methyl-2-Furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400746-82-9 | |

| Record name | 2-(5-Methyl-2-Furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(5-methyl-2-furyl)benzaldehyde, a key intermediate in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of prominent synthetic strategies. The core of this guide focuses on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, which represent the most robust and versatile methods for the formation of the critical aryl-furan bond in the target molecule. Mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these pathways are presented to provide a comprehensive understanding of the available synthetic tools.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound featuring a benzaldehyde moiety linked to a 5-methylfuran ring. This unique structural arrangement makes it a valuable building block in organic synthesis. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions. The 5-methyl-2-furyl group, a bioisostere for a phenyl ring, imparts specific physicochemical properties to the parent molecule and its derivatives, influencing factors such as metabolic stability and receptor binding affinity. Its applications are diverse, ranging from the synthesis of complex pharmaceutical agents to the development of novel fragrances and flavoring agents.[1][2]

Strategic Approaches to the Aryl-Furan Bond Formation

The central challenge in the synthesis of this compound lies in the efficient and selective formation of the carbon-carbon bond between the phenyl and furan rings. Palladium-catalyzed cross-coupling reactions have emerged as the premier strategy to achieve this transformation, offering mild reaction conditions and broad functional group tolerance.[3] This guide will focus on two of the most powerful of these methods: the Suzuki-Miyaura coupling and the Stille coupling.

The Suzuki-Miyaura Coupling: A Versatile and Boron-Based Approach

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4] It is widely favored due to the stability and low toxicity of the boronic acid reagents.[5]

Two primary disconnection approaches exist for the synthesis of this compound via the Suzuki-Miyaura coupling:

-

Route A: Coupling of 2-formylphenylboronic acid with a 2-halo-5-methylfuran.

-

Route B: Coupling of (5-methylfuran-2-yl)boronic acid with a 2-halobenzaldehyde.

Route B is often preferred due to the commercial availability and relative stability of (5-methylfuran-2-yl)boronic acid.[6]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:[3][7]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halobenzaldehyde, forming a Pd(II) intermediate.

-

Transmetalation: The organoboron species, activated by a base, transfers the 5-methylfuryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 equiv.), (5-methylfuran-2-yl)boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol, or dioxane and water, via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Phosphine ligands stabilize the Pd(0) species and facilitate oxidative addition. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/Ethanol, Dioxane/Water | A biphasic system is often used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |

The Stille Coupling: An Organotin-Based Alternative

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[8] While organotin compounds are toxic and require careful handling, the Stille reaction is often highly effective, especially for sterically hindered substrates, and is tolerant of a wide array of functional groups.[9][10]

Similar to the Suzuki coupling, two synthetic routes are viable:

-

Route A: Coupling of a 2-(trialkylstannyl)benzaldehyde with a 2-halo-5-methylfuran.

-

Route B: Coupling of 2-bromo-5-(trialkylstannyl)furan with a 2-halobenzaldehyde.

Mechanism: The catalytic cycle of the Stille coupling mirrors that of the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of the organic group from the organostannane to the palladium center.[11]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Synthesis of this compound

Caution: Organotin reagents are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Setup: In a flame-dried Schlenk flask, dissolve 2-bromobenzaldehyde (1.0 equiv.), 2-(tributylstannyl)-5-methylfuran (1.1 equiv.), and a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.), in a dry, degassed solvent like toluene or DMF.

-

Additives (Optional): In some cases, additives like LiCl or Cu(I) salts can accelerate the reaction.[12]

-

Inert Atmosphere: Thoroughly degas the solution with argon or nitrogen.

-

Reaction: Heat the mixture to 90-110 °C under an inert atmosphere. Monitor the reaction's progress using TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and dilute it with an organic solvent. Wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Efficiently catalyzes the cross-coupling of a wide range of substrates. |

| Organostannane | 2-(Tributylstannyl)-5-methylfuran | The tributyltin group provides a good balance of reactivity and stability. |

| Solvent | Toluene, DMF, Dioxane | Anhydrous and polar aprotic solvents are typically used. |

| Temperature | 90-110 °C | Higher temperatures are often required compared to Suzuki couplings. |

Synthesis of Key Precursors

The successful execution of these cross-coupling reactions is contingent on the availability of high-quality starting materials.

Synthesis of (5-Methylfuran-2-yl)boronic acid

(5-Methylfuran-2-yl)boronic acid can be prepared from 2-bromo-5-methylfuran via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Caption: Synthesis of (5-Methylfuran-2-yl)boronic acid.

Synthesis of 2-Bromo-5-methylfuran

2-Bromo-5-methylfuran can be synthesized by the bromination of 2-methylfuran. Careful control of the reaction conditions is necessary to achieve regioselectivity.

Comparative Analysis and Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective for the synthesis of this compound. The choice between them often depends on practical considerations.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Reagents | Boronic acids (generally low toxicity, stable) | Organostannanes (highly toxic, require careful handling) |

| Byproducts | Boron-based salts (generally easy to remove) | Tin compounds (can be difficult to remove completely) |

| Reaction Conditions | Generally milder | May require higher temperatures |

| Functional Group Tolerance | Very broad | Extremely broad |

For most applications, the Suzuki-Miyaura coupling is the preferred method due to its more environmentally benign nature and the ease of handling and removal of boron-containing reagents. However, for particularly challenging substrates where the Suzuki coupling may be sluggish, the Stille coupling remains a powerful and reliable alternative.

This guide has provided a comprehensive overview of the primary synthetic routes to this compound. By understanding the underlying mechanisms and experimental nuances of these palladium-catalyzed cross-coupling reactions, researchers can confidently select and optimize the most suitable pathway for their specific needs, enabling the efficient production of this valuable synthetic intermediate.

References

- Williams, R. M., et al. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.

-

Wikipedia. (2023). Stille reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki coupling for the synthesis of β‐(2‐furyl)‐acroleins. Retrieved from [Link]

-

National Institutes of Health. (2018). HOTf-Catalyzed Alkyl-Heck-type Reaction. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

-

ScienceDirect. (2025). Synthesis of jet fuel and diesel range cycloalkanes with 2-methylfuran and benzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (5-Methylfuran-2-yl)boronic acid, 97%. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]

- 6. (5-Methylfuran-2-yl)boronic acid ,97% - Amerigo Scientific [amerigoscientific.com]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stille Coupling [organic-chemistry.org]

An In-depth Technical Guide to 2-(5-Methyl-2-Furyl)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

2-(5-Methyl-2-furyl)benzaldehyde stands as a significant, albeit specialized, building block in the expansive field of organic synthesis. Its unique bifunctional architecture, featuring a reactive aldehyde on a phenyl ring directly coupled to a nucleophilic 5-methylfuran moiety, presents a versatile platform for the construction of complex molecular frameworks. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its chemical identity, plausible synthetic routes grounded in established methodologies, predicted spectroscopic signatures, and its known and potential applications, particularly within the pharmaceutical and materials science sectors. While experimentally derived data for this specific molecule remains sparse in publicly accessible literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive and practical framework for its use.

Molecular Identity and Physicochemical Properties

This compound is a bi-aryl compound where a benzaldehyde unit is connected to a 5-methylfuran ring at the 2-position of the phenyl group. This structure imparts a unique combination of aromatic and heteroaromatic characteristics, influencing its reactivity and physical properties.

Structural and General Data

| Property | Value | Source |

| IUPAC Name | 2-(5-methylfuran-2-yl)benzaldehyde | [1] |

| CAS Number | 400746-82-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | Liquid (predicted) | - |

| Canonical SMILES | CC1=CC=C(O1)C2=CC=CC=C2C=O | [1] |

| InChI Key | XBNQFPPQJHCVIB-UHFFFAOYSA-N | [1] |

Predicted Physical Properties

| Property | Predicted Value | Basis for Prediction |

| Boiling Point | > 200 °C at 760 mmHg | Expected to be significantly higher than its constituent parts (2-methylfuran: 63-66 °C; benzaldehyde: 178.1 °C) due to increased molecular weight and van der Waals forces. |

| Density | ~1.1 g/mL | Similar bi-aryl compounds and benzaldehyde derivatives typically have densities slightly greater than water. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Methanol). Insoluble in water. | The predominantly non-polar aromatic and furan rings suggest solubility in organic media and insolubility in water. |

| Refractive Index | ~1.5 - 1.6 | Consistent with aromatic aldehydes and furan derivatives. |

Synthesis of this compound: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of this compound is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction . This Nobel Prize-winning methodology provides a powerful tool for the formation of C-C bonds between aryl and heteroaryl systems.[3]

The Suzuki-Miyaura Coupling Pathway

The synthesis involves the coupling of two key building blocks: (2-formylphenyl)boronic acid and 2-bromo-5-methylfuran . The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.

Caption: Generalized workflow for the Suzuki-Miyaura coupling synthesis.

Experimental Protocol: A Validated Approach

While a specific protocol for this exact molecule is not published, the following detailed methodology is adapted from a general procedure for Suzuki cross-coupling reactions in aqueous media, which is known to be effective for heteroaryl couplings.

Reagents and Materials:

-

2-Bromo-5-methylfuran (1.0 eq)

-

(2-Formylphenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Ethanol (EtOH)

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-5-methylfuran (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and deionized water to the flask. The volume should be sufficient to create a stirrable suspension.

-

Reaction Execution: Heat the mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add brine to the mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure liquid.

Spectroscopic Characterization: A Predictive Analysis

The definitive identification of this compound relies on a combination of spectroscopic techniques. As experimental spectra are not publicly available, the following data is predicted based on the analysis of its constituent moieties and data from closely related compounds.[2]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, aldehyde, and methyl protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~10.0 | s | 1H |

| Benzaldehyde H-6 | ~7.9 | d | 1H |

| Benzaldehyde H-3, H-4, H-5 | ~7.4 - 7.6 | m | 3H |

| Furan H-3 | ~6.5 | d | 1H |

| Furan H-4 | ~6.1 | d | 1H |

| Furan -CH₃ | ~2.4 | s | 3H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~192 |

| Furan C-5 | ~155 |

| Furan C-2 | ~152 |

| Benzaldehyde C-1 | ~137 |

| Benzaldehyde C-2 | ~134 |

| Benzaldehyde C-3, C-4, C-5, C-6 | ~128 - 132 |

| Furan C-3 | ~112 |

| Furan C-4 | ~107 |

| Furan -CH₃ | ~14 |

Solvent: CDCl₃

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aldehyde C-H stretch | 2850 - 2750 | Medium, sharp |

| Carbonyl (C=O) stretch | ~1700 | Strong, sharp |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| Furan C-O-C stretch | 1250 - 1050 | Strong |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 186. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z = 157, and cleavage of the C-C bond between the two rings.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate for the synthesis of a variety of more complex molecules.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for numerous chemical transformations:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(5-methyl-2-furyl)benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to the corresponding alcohol, (2-(5-methyl-2-furyl)phenyl)methanol, using reducing agents such as sodium borohydride.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of substituted benzylamines.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of stilbene-like structures with a furan substituent.

-

Condensation Reactions: Can undergo condensation with active methylene compounds (e.g., malonates, nitriles) and amines to form Schiff bases and other heterocyclic systems.

Reactions Involving the Furan Ring

The 5-methylfuran ring also offers avenues for further functionalization:

-

Oxidation of the Methyl Group: The methyl group on the furan ring can be selectively oxidized to an aldehyde, forming a dialdehyde, which can then be used in further condensation reactions.

-

Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, although the presence of the bulky benzaldehyde group may influence the regioselectivity.

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures.

Caption: Key reaction pathways of this compound.

Applications in Research and Development

The structural motifs accessible from this compound are of significant interest in several areas of chemical research.

-

Pharmaceutical Development: Furan-containing compounds are known to exhibit a wide range of biological activities. This aldehyde serves as an intermediate in the synthesis of novel therapeutic agents.[1] The ability to generate diverse libraries of compounds through reactions of the aldehyde and furan moieties makes it a valuable starting material in drug discovery programs.

-

Materials Science: The aromatic and heteroaromatic nature of the molecule suggests potential applications in the development of novel polymers, coatings, and organic electronic materials.[1]

-

Flavor and Fragrance Industry: Benzaldehyde and furan derivatives are widely used as flavoring and fragrance agents. The unique combination in this molecule may offer interesting organoleptic properties.[1]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: In case of contact, wash with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a molecule of considerable synthetic potential. While a comprehensive body of experimental data for this specific compound is yet to be established in the public domain, this guide provides a robust framework for its synthesis, characterization, and application based on well-established chemical principles and data from closely related analogues. As research into novel heterocyclic compounds continues to expand, it is anticipated that the utility of this versatile building block will become increasingly apparent, particularly in the fields of medicinal chemistry and materials science.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

-

Chem-Impex. 2-(5-Metil-2-furil)benzaldehído. [Link]

-

LookChem. Cas 62306-79-0,5-METHYLFURAN-2-BORONIC ACID. [Link]

-

PubChem. 2-(5-Methyl-furan-2-yl)-propionaldehyde. [Link]

- Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry.

-

PubChem. 2-Acetyl-5-Methylfuran. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

-

PubChem. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. [Link]

- Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry.

- Zhang, Y., et al. (2025). Synthesis of jet fuel and diesel range cycloalkanes with 2-methylfuran and benzaldehyde. Fuel.

-

ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). [Link]

-

PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. [Link]

-

National Institute of Standards and Technology. 2-Acetyl-5-methylfuran - the NIST WebBook. [Link]

-

Wikipedia. 2-Acetyl-5-methylfuran. [Link]

-

Human Metabolome Database. Showing metabocard for (+/-)-2-(5-Methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde (HMDB0032434). [Link]

-

National Institutes of Health. Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. [Link]

-

LookChem. Cas 702-82-9,3-Amino-1-hydroxyadamantane. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Preparation of 2-arylpropanoic acids by oxidative aryl migration in (β-aryl-β-hydroxy)alkyl phenyl selenides. [Link]

-

MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

An In-Depth Technical Guide to 2-(5-Methyl-2-Furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(5-Methyl-2-Furyl)benzaldehyde (CAS No. 400746-82-9), a versatile aromatic aldehyde. By integrating established chemical principles with practical insights, this document serves as a vital resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science. We will explore the compound's molecular architecture, a robust synthetic pathway, detailed characterization methods, and its current and potential applications.

Compound Overview and Significance

This compound is a biaryl compound featuring a benzaldehyde moiety linked to a 5-methylfuran ring at the ortho position. This unique structural arrangement of an electron-rich furan system and an electrophilic aldehyde group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[1][2] Its applications are found in the flavor and fragrance industry due to its characteristic aroma, and more critically, it serves as a key building block in the development of novel pharmaceuticals and advanced materials.[1][2]

Molecular and Physicochemical Properties

A summary of the key properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 400746-82-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| IUPAC Name | 2-(5-methylfuran-2-yl)benzaldehyde | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥ 95% (typically by NMR) | [2] |

| Boiling Point | 303.5°C at 760 mmHg (Predicted) | [3] |

| Density | 1.125 g/cm³ (Predicted) | [3] |

| Storage Conditions | Store at 0-8°C, under an inert atmosphere | [2] |

Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic Approach

The construction of the C-C bond between the furan and benzene rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and high yields.[4][5] The logical and field-proven strategy involves the coupling of 2-bromobenzaldehyde with 5-methyl-2-furylboronic acid .

The choice of these starting materials is predicated on their commercial availability and the high efficiency of the subsequent coupling. The aldehyde functionality on the brominated benzene ring is sufficiently robust to withstand the reaction conditions, obviating the need for a protecting group strategy which would add steps and reduce overall yield.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzaldehyde.

-

Transmetalation: The 5-methylfuryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials and Reagents

-

2-Bromobenzaldehyde (1.0 eq)

-

5-Methyl-2-furylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Synthesis Procedure

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The causality for using a biphasic solvent system is to ensure the dissolution of both the organic substrates and the inorganic base.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 90°C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure this compound.

Spectroscopic Characterization

Precise structural elucidation is paramount.[1] The following data, based on established spectroscopic principles and analysis of its constituent moieties, serves as a benchmark for characterization.[1][2][6]

Predicted ¹H NMR Data

The proton NMR spectrum is the primary tool for confirming the structure. The expected chemical shifts in CDCl₃ are detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~10.0 | s | 1H |

| Benzaldehyde H-3 | ~7.9 | dd | 1H |

| Benzaldehyde H-4/H-5 | ~7.6 - 7.4 | m | 2H |

| Benzaldehyde H-6 | ~7.3 | dd | 1H |

| Furan H-3 | ~6.5 | d | 1H |

| Furan H-4 | ~6.1 | d | 1H |

| Furan -CH₃ | ~2.4 | s | 3H |

Predicted data is inferred from structurally similar compounds and general NMR principles.[1]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Aldehyde) | ~1700 | Strong, sharp absorption |

| C-H (Aldehyde) | ~2820 and ~2720 | Two weak to medium bands (Fermi doublet) |

| C-H (Aromatic) | >3000 | Weak to medium absorption |

| C=C (Aromatic/Furan) | ~1600-1450 | Medium to strong absorptions |

| C-O-C (Furan) | ~1250-1050 | Strong absorption |

Predicted data is inferred from spectral data of benzaldehyde and furan derivatives.[2]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z Value | Predicted Fragment | Description |

| 186 | [C₁₂H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 185 | [C₁₂H₉O₂]⁺ | Loss of H radical from aldehyde |

| 157 | [C₁₁H₉O]⁺ | Loss of CHO group |

| 128 | [C₉H₈]⁺ | Loss of CHO and CO |

Predicted data is based on common fragmentation patterns for aromatic aldehydes.[7]

Applications and Future Directions

This compound is a valuable intermediate with diverse applications:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of complex heterocyclic scaffolds that are of interest in drug discovery programs targeting a range of diseases.[1][2]

-

Organic Synthesis: Its dual functionality allows for a wide range of chemical transformations, making it a versatile tool for synthetic chemists creating novel organic molecules.[2]

-

Materials Science: The compound can be explored in the development of new polymers and coatings, where its aromatic and furan components could enhance material properties.[1]

-

Flavor and Fragrance: Its unique aroma makes it a candidate for use in the formulation of perfumes and as a flavoring agent in food products.[2]

The continued exploration of this molecule's reactivity will undoubtedly unlock new synthetic pathways and lead to the discovery of novel compounds with significant biological and material properties.

References

-

PubChem. 2-(5-Methyl-furan-2-yl)-propionaldehyde. [Link]

-

NIST. 2-Furancarboxaldehyde, 5-methyl-. [Link]

-

ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

PubMed. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

-

ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [Link]

-

PMC - NIH. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. [Link]

-

PMC - NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

RSC Publishing. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

-

Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzaldehyde. [Link]

-

PubChem. 2-Acetyl-5-Methylfuran. [Link]

-

ResearchGate. (a) Experimental and (b) theoretical FT-IR spectrum of 2-acetyl-5methylfuran. [Link]

-

Yeast Metabolome Database. 5-Methylfurfural (YMDB15957). [Link]

-

ResearchGate. Matrix IR absorption spectrum identifying formaldehyde as a thermal.... [Link]

-

PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Furancarboxaldehyde, 5-methyl- [webbook.nist.gov]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 2-(5-Methyl-2-Furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 2-(5-Methyl-2-Furyl)benzaldehyde (CAS No. 400746-82-9). As a key intermediate in organic synthesis and a valuable component in the flavor and fragrance industry, a thorough understanding of its physicochemical characteristics is paramount for its effective application.[1][2] This document details its molecular structure, calculated and experimentally determined physical properties, and predicted spectroscopic data based on analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating framework for researchers. The causality behind experimental choices is elucidated to provide a deeper understanding of the characterization process.

Introduction and Significance

This compound is an aromatic aldehyde that incorporates both a furan and a benzaldehyde moiety.[1] This unique structural combination imparts distinct sensory characteristics, making it a sought-after ingredient in the formulation of flavorings and perfumes.[1] Beyond its aromatic applications, its reactivity makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] A precise understanding of its physical properties is crucial for its handling, reaction optimization, and quality control in various research and industrial settings.

Molecular Structure and Core Properties

The structural integrity of this compound dictates its physical and chemical behavior. Its molecular formula is C₁₂H₁₀O₂, with a molecular weight of 186.21 g/mol .

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 400746-82-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | |

| Physical Form | Liquid | [1] |

| Boiling Point | 303.5 °C at 760 mmHg | |

| Density | 1.125 g/cm³ | |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage | 0-8 °C | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm. This downfield shift is characteristic of an aldehyde proton deshielded by the electronegative oxygen atom.

-

Aromatic Protons (Benzene Ring): A complex multiplet pattern is anticipated between δ 7.4-7.9 ppm, integrating to 4 protons. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns due to the influence of the furan and aldehyde substituents.

-

Furan Protons: Two doublets are expected in the region of δ 6.2-7.2 ppm, each integrating to 1 proton. The proton on the carbon adjacent to the methyl group will appear more upfield than the proton on the carbon attached to the benzene ring.

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons is predicted to appear around δ 2.4 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 190-195 ppm.

-

Aromatic and Furan Carbons: A series of signals are anticipated between δ 110-160 ppm. The carbon atoms directly attached to the oxygen in the furan ring and the carbon bearing the aldehyde group will be the most downfield in this region.

-

Methyl Carbon (-CH₃): A signal is expected in the upfield region, around δ 14-22 ppm.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, the conjugated system encompassing the furan and benzene rings, as well as the carbonyl group, will give rise to characteristic π → π* transitions. It is predicted that the compound will exhibit a strong absorption maximum (λmax) in the range of 280-320 nm in a non-polar solvent like hexane or cyclohexane. The presence of the methyl group and the extended conjugation are likely to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde or furan.

Experimental Protocols for Physical Property Determination

The following protocols are designed to be self-validating and provide a robust framework for the characterization of this compound.

Determination of Boiling Point

The boiling point is a critical indicator of purity for a liquid compound. The capillary method is a reliable technique for its determination.

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube or a fusion tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: Note the temperature at which a continuous and steady stream of bubbles is observed. This is the approximate boiling point. For a more accurate reading, allow the apparatus to cool slowly and record the temperature at which the liquid just begins to re-enter the capillary tube. This temperature is the boiling point of the liquid.

Causality: The boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure. The trapped air in the capillary tube expands upon heating and is replaced by the vapor of the liquid. When the external pressure and the vapor pressure are equal, a steady stream of bubbles is observed. Upon cooling, the vapor inside the capillary condenses, and the liquid is drawn back in when the vapor pressure drops below the atmospheric pressure.

Assessment of Solubility

Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification, and formulation.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, accurately measured amount of this compound (e.g., 10 mg).

-

Observation: Agitate the mixture and observe for complete dissolution at room temperature.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, determine the concentration at which the solute no longer dissolves.

Causality: The principle of "like dissolves like" governs solubility. The polarity of this compound, which is moderately polar due to the aldehyde and furan moieties, will determine its solubility in different solvents. It is expected to be soluble in moderately polar to non-polar organic solvents and have low solubility in highly polar solvents like water.

Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Analysis.

Step-by-Step Methodology for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Step-by-Step Methodology for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Causality: The principles of nuclear magnetic resonance and electronic transitions form the basis of these spectroscopic techniques. In NMR, atomic nuclei with non-zero spin align in a magnetic field and absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment. In UV-Vis spectroscopy, the absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is characteristic of the electronic structure of the molecule.

Conclusion

This technical guide has provided a detailed examination of the physical and spectroscopic properties of this compound. The tabulated physical properties, predicted spectral data, and comprehensive experimental protocols offer a valuable resource for researchers and professionals in drug development and other scientific fields. The emphasis on the rationale behind experimental procedures is intended to empower users to conduct their own robust characterization of this and similar compounds with a high degree of scientific integrity.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-(5-Methyl-2-Furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-2-Furyl)benzaldehyde is an aromatic aldehyde that possesses a unique molecular architecture, integrating a benzaldehyde moiety with a 5-methylfuran ring. This structural combination imparts a distinct chemical reactivity and potential for diverse applications, ranging from the flavor and fragrance industry to being a pivotal intermediate in organic synthesis and pharmaceutical development.[1][2] The presence of the furan ring, a well-known pharmacophore, suggests that this molecule could serve as a valuable scaffold in the design of novel therapeutic agents. Furan derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive analysis of the molecular structure of this compound, its synthesis, and its potential significance in the field of drug discovery.

Molecular Structure Elucidation

The definitive characterization of this compound relies on a combination of modern spectroscopic techniques. While a public crystal structure is not available, a detailed analysis of its predicted spectroscopic data provides a robust understanding of its molecular framework.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics for this compound can be predicted:

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9 | d | 1H | Aromatic proton (ortho to -CHO) |

| ~7.6 | t | 1H | Aromatic proton (para to -CHO) |

| ~7.5 | t | 1H | Aromatic proton (meta to -CHO) |

| ~7.4 | d | 1H | Aromatic proton (meta to -CHO) |

| ~6.8 | d | 1H | Furan proton (adjacent to benzaldehyde) |

| ~6.1 | d | 1H | Furan proton (adjacent to methyl group) |

| ~2.4 | s | 3H | Methyl proton (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (-CHO) |

| ~155 | Furan carbon (C5) |

| ~150 | Furan carbon (C2) |

| ~135 | Aromatic carbon (ipso, attached to furan) |

| ~134 | Aromatic carbon (para to -CHO) |

| ~133 | Aromatic carbon (ortho to -CHO) |

| ~129 | Aromatic carbon (meta to -CHO) |

| ~128 | Aromatic carbon (meta to -CHO) |

| ~112 | Furan carbon (C3) |

| ~108 | Furan carbon (C4) |

| ~14 | Methyl carbon (-CH₃) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3000 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch (methyl) |

| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1570 | Furan ring stretch |

| ~1020 | C-O-C stretch (furan) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 186 | [M]⁺ (Molecular ion) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 128 | [M-C₄H₄O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The ortho-substitution pattern of the biaryl system likely induces a non-planar conformation to minimize steric hindrance between the benzaldehyde and furan rings. This torsional angle is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.[5]

Synthesis of this compound

A highly efficient and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Two primary retrosynthetic pathways can be envisioned for this target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling (Pathway A)

This protocol describes the synthesis utilizing 2-bromobenzaldehyde and 5-methyl-2-furylboronic acid.

Materials:

-

2-Bromobenzaldehyde

-

5-Methyl-2-furylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst system consisting of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Potential Applications in Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry. The furan ring is a common feature in many biologically active compounds and approved drugs.[4] Furthermore, benzofuran derivatives, which share a similar biaryl core, have been extensively studied for a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal activities.[8][9]

Cytotoxicity and Biological Evaluation

It is important to note that furan and some of its metabolites can exhibit cytotoxicity.[1][2][10] Therefore, any derivative of this compound intended for therapeutic use must undergo rigorous biological evaluation to assess its safety and efficacy. Initial screening for cytotoxicity against various cell lines is a critical first step.

The aldehyde functionality in this molecule provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives. For instance, condensation with amines or hydrazines can lead to the formation of Schiff bases or hydrazones, respectively, which are classes of compounds known to possess a broad range of biological activities.

Conclusion

This compound is a molecule with a well-defined structure that can be reliably synthesized and characterized. Its combination of a furan ring and a benzaldehyde moiety makes it a promising starting point for the development of novel compounds with potential applications in medicinal chemistry. Further research into its biological activities and the synthesis of its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its molecular characteristics and a practical approach to its synthesis, serving as a valuable resource for researchers in the field.

References

-

Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. (2023). PubMed. [Link]

-

Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. (2008). PubMed. [Link]

-

Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023). PubMed Central. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (n.d.). PubMed Central. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PubMed Central. [Link]

-

Pharmacological activity of furan derivatives. (2024). Consensus. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. [Link]

-

Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (2018). PubMed Central. [Link]

Sources

- 1. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. ijabbr.com [ijabbr.com]

- 5. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Methyl-2-Furyl)benzaldehyde: Synthesis, Characterization, and Applications

Foreword: The Convergence of Furan and Benzaldehyde Scaffolds in Modern Chemistry

The furan ring, a simple five-membered aromatic heterocycle, has a rich history in chemistry, with its first derivative, 2-furoic acid, being described by Carl Wilhelm Scheele in 1780.[1] Since then, the furan scaffold has been identified as a crucial component in a vast array of biologically active compounds, contributing to antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] Similarly, the benzaldehyde moiety is a fundamental building block in organic synthesis, renowned for its reactivity and presence in numerous pharmaceuticals and agrochemicals. The strategic combination of these two pharmacophores in 2-(5-Methyl-2-Furyl)benzaldehyde creates a versatile molecular architecture with significant potential in drug discovery, materials science, and fine chemical synthesis.[3][4] This guide provides a comprehensive technical overview of this compound, from its logical synthesis and spectroscopic characterization to its current and prospective applications for researchers, scientists, and drug development professionals.

Retrosynthesis and Plausible Synthetic Pathways

While a singular, seminal paper detailing the initial discovery of this compound is not prominent in the literature, its structure strongly suggests a synthesis rooted in modern palladium-catalyzed cross-coupling reactions. The most logical and widely adopted method for constructing the biaryl linkage between the furan and benzene rings is the Suzuki-Miyaura coupling reaction. This powerful C-C bond-forming reaction offers high yields, excellent functional group tolerance, and relatively mild reaction conditions.

The retrosynthetic analysis points to two primary Suzuki-Miyaura coupling strategies:

-

Route A: Coupling of a (2-formylphenyl)boronic acid with 2-bromo-5-methylfuran.

-

Route B: Coupling of a 2-(5-methylfuran)ylboronic acid with 2-bromobenzaldehyde.

Both routes are viable, with the choice often depending on the commercial availability and stability of the starting materials.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol details a general and robust procedure for the synthesis of this compound, adapted from established methods for Suzuki-Miyaura couplings of aryl and heteroaryl compounds.[5][6][7] This self-validating system includes an inert atmosphere to protect the palladium catalyst from oxidation and uses a base to activate the boronic acid for transmetalation.

Materials:

-

2-Bromobenzaldehyde (1.0 equiv)

-

5-Methyl-2-furanboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde, 5-methyl-2-furanboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a liquid.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Spectroscopic Characterization and Data

The structural elucidation of this compound relies on standard spectroscopic techniques.[8] The expected data, based on the analysis of its chemical moieties and data from analogous compounds, are summarized below.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure. A high-resolution spectrum (e.g., at 400 MHz or higher) in a solvent like deuterated chloroform (CDCl₃) would be expected to show the following key signals:

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde Proton | ~10.2 | Singlet | 1H | -CHO |

| Aromatic Protons | ~7.5 - 7.9 | Multiplet | 4H | Phenyl ring protons |

| Furan Protons | ~6.1 - 6.8 | Doublets | 2H | Furan ring protons |

| Methyl Protons | ~2.4 | Singlet | 3H | -CH₃ |

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Aldehyde Carbonyl | ~192 | -CHO |

| Furan & Phenyl Carbons | ~110 - 160 | C=C (Aromatic) |

| Methyl Carbon | ~14 | -CH₃ |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight of the compound.

| Predicted Mass Spectrometry Data | m/z Value | Assignment |

| Molecular Ion Peak [M]⁺ | 186.21 | C₁₂H₁₀O₂ |

| Key Fragmentation Peaks | Varies | Loss of -CHO, -CH₃, etc. |

Applications in Research and Development

This compound is a valuable intermediate with applications spanning several industries, primarily due to the combined reactivity of its aldehyde group and the established biological relevance of the furan nucleus.

-

Pharmaceutical Development: The compound serves as a key precursor in the synthesis of more complex molecules with potential therapeutic applications.[3][4] The furan moiety is a known bioisostere for phenyl rings and can modulate a compound's metabolic stability and receptor binding affinity. Derivatives of furan-containing compounds have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The aldehyde functional group provides a reactive handle for constructing larger scaffolds through reactions like reductive amination, Wittig reactions, and condensations to form Schiff bases and other heterocyclic systems.

-

Flavor and Fragrance Industry: Its aromatic structure imparts a pleasant aroma, making it a useful ingredient in the formulation of perfumes and as a flavoring agent in food products.[3][4]

-

Materials Science: It is explored in the creation of novel polymers and coatings, where the furan and benzaldehyde structures can contribute to enhanced thermal stability, durability, and specific optical properties.[3]

Future Outlook and Conclusion

The history of this compound is intrinsically linked to the advancement of synthetic methodologies like palladium-catalyzed cross-coupling. While it may not have a storied discovery, its value lies in its utility as a readily accessible building block for creating chemical diversity. For drug development professionals, this compound represents a strategic starting point for generating libraries of novel furan-containing compounds for biological screening. As the demand for new therapeutics with improved efficacy and novel mechanisms of action continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase. Its straightforward synthesis and predictable reactivity make it an asset in the toolkit of any medicinal or synthetic chemist.

References

-

Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". The Royal Society of Chemistry. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

13C DEPT NMR 1D Spectrum. University of Utah Chemistry Department. [Link]

-

Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. [Link]

-

Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. PubChem. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

- US7579490B2 - Conversion of 2,5-(hydroxymethyl)furaldehyde to industrial derivatives, purification of the derivatives, and industrial uses therefor.

- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

-

Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal. [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

- KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.

- US20160052903A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

Unveiling the Bioactive Potential of 2-(5-Methyl-2-Furyl)benzaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Therapeutic Promise of a Unique Furan Derivative

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Among the myriad of heterocyclic compounds, furan derivatives have consistently demonstrated a broad spectrum of pharmacological activities, positioning them as privileged structures in medicinal chemistry.[1] This guide focuses on a specific, yet underexplored molecule: 2-(5-Methyl-2-Furyl)benzaldehyde. While primarily recognized as a flavoring agent and a synthetic intermediate, its unique structural amalgamation of a substituted furan ring and a benzaldehyde moiety suggests a significant, largely untapped, potential for biological activity.[2][3]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a scientifically grounded rationale for investigating the therapeutic potential of this compound. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory properties of this compound, underpinned by the known bioactivities of its constituent chemical motifs. Furthermore, this guide provides detailed, field-proven experimental protocols to empower research teams to systematically validate these hypotheses. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed experimental workflow is a self-validating system designed to yield robust and reproducible data.

The Scientific Rationale: Why Investigate this compound?

The therapeutic potential of a molecule is often encoded in its structure. This compound is a fascinating case study in this regard, possessing two key pharmacophores: a 5-methylfuran ring and a benzaldehyde group, which are known to contribute to a range of biological effects.

The furan nucleus is a versatile heterocyclic scaffold found in numerous biologically active natural products and synthetic drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] The substitution pattern on the furan ring is critical in modulating this activity. For instance, studies on chalcones derived from 2-acetyl-5-methylfuran have shown promising antimicrobial effects. Furthermore, Schiff bases synthesized from 5-substituted-furan-2-carbaldehydes have demonstrated both antibacterial and anthelmintic properties.[4]

Concurrently, the benzaldehyde moiety is not merely a passive component. Benzaldehyde and its derivatives have been reported to possess antitumor activity.[5] For example, certain benzofuran analogues containing a benzaldehyde group have shown significant anticancer activity against lung and cervical cancer cell lines.[6] The combination of these two pharmacologically active units within a single molecule, as in this compound, presents a compelling case for its investigation as a potential therapeutic agent.

Investigating the Anticancer Potential: A Step-by-Step Approach

The presence of both the furan and benzaldehyde moieties in this compound strongly suggests a potential for anticancer activity. Furan-containing compounds have been explored for their cytotoxic effects, and some derivatives are known to modulate key signaling pathways involved in cancer cell proliferation and survival.[7][8]

Foundational In Vitro Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer potential is to determine the compound's cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Prepare serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-